A Comprehensive Technical Guide to 2,5-Dichloro-2,5-dimethylhexane-13C4: Structure, Properties, and Applications in Isotopic Tracing
A Comprehensive Technical Guide to 2,5-Dichloro-2,5-dimethylhexane-13C4: Structure, Properties, and Applications in Isotopic Tracing
The Strategic Role of 13C4 Labeling in Aliphatic Intermediates
In the realm of advanced organic synthesis and pharmacokinetic (PK) profiling, stable isotope-labeled (SIL) compounds are indispensable. 2,5-Dichloro-2,5-dimethylhexane-13C4 (CAS: 1391052-11-1) represents a highly specialized, symmetrically halogenated aliphatic intermediate . While its unlabeled counterpart is a classic pedagogical model for unimolecular nucleophilic substitution (SN1) reactions and a workhorse in polymer chemistry, the 13C4 isotopologue serves a much more precise function.
By incorporating four Carbon-13 atoms at the terminal methyl positions, this molecule provides a +4 Da mass shift. This precise isotopic envelope is critical when the compound is used as a building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), such as the retinoid X receptor (RXR) agonist Bexarotene. The resulting SIL-APIs act as perfect internal standards for LC-MS/MS bioanalysis, eliminating matrix effects and preventing cross-talk with endogenous signals during clinical drug monitoring .
Structural Dynamics and Physicochemical Profiling
The molecular architecture of 2,5-dichloro-2,5-dimethylhexane-13C4 consists of a six-carbon hexane backbone with two tertiary chlorine atoms and four 13C-labeled methyl groups substituted at the 2 and 5 positions.
The presence of two highly electronegative chlorine atoms on tertiary carbons creates a unique electronic environment. The steric bulk of the surrounding methyl groups effectively shields the electrophilic carbon centers from direct backside attack, rendering SN2 mechanisms virtually impossible. Instead, the molecule's reactivity is entirely governed by its ability to form stable tertiary carbocations, making it an exceptional alkylating agent in Friedel-Crafts reactions .
Mechanistic Causality: The SN1 Pathway
The synthesis of 2,5-dichloro-2,5-dimethylhexane-13C4 from its corresponding diol precursor is a textbook example of an SN1 reaction, driven by specific thermodynamic and kinetic causalities.
When 2,5-dimethyl-2,5-hexanediol-13C4 is exposed to concentrated hydrochloric acid, the high concentration of hydronium ions forces the rapid, reversible protonation of the hydroxyl groups. This transforms the poor hydroxyl leaving groups into neutral, highly stable water molecules. The rate-limiting step follows: the spontaneous departure of water to generate a tertiary carbocation. This intermediate is dramatically stabilized by hyperconjugation—the delocalization of electrons from the adjacent 13C-H σ-bonds into the empty p-orbital of the carbocation. Finally, the abundant chloride ions in the concentrated acidic medium rapidly attack the carbocation to yield the target dichloride .
Workflow of S_N1 mechanism forming the 13C4-labeled dichloride intermediate.
Application in Drug Development: Synthesizing Bexarotene-13C4
In pharmaceutical development, 2,5-dichloro-2,5-dimethylhexane-13C4 is the primary alkylating agent used to construct the tetrahydronaphthalene core of Bexarotene-13C4 .
The reaction utilizes anhydrous Aluminum Chloride (AlCl3) as a Lewis acid catalyst. AlCl3 abstracts a chloride ion from the 13C4-dichloride, generating the requisite tertiary carbocation. This highly electrophilic species undergoes an electrophilic aromatic substitution with toluene. Because the 13C4-dichloride possesses two reactive tertiary centers, a subsequent intramolecular Friedel-Crafts alkylation (cyclialkylation) occurs, closing the ring to form 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene-13C4. This core is then acylated to produce Bexarotene-13C4, preserving the +4 Da mass shift throughout the synthetic cascade.
Synthetic pathway utilizing 13C4-dichloride to produce Bexarotene-13C4.
Validated Experimental Methodologies
Protocol 1: Self-Validating Synthesis of 2,5-Dichloro-2,5-dimethylhexane-13C4
This protocol leverages solubility differentials as a built-in validation mechanism. The starting diol exhibits strong intermolecular hydrogen bonding, making it soluble in the aqueous acidic medium. As the reaction proceeds, the replacement of hydroxyls with chlorine atoms drastically reduces polarity, shifting interactions to weaker dipole-dipole forces. Consequently, the highly hydrophobic product spontaneously precipitates, driving the equilibrium forward via Le Chatelier's principle and providing visual confirmation of the reaction.
Step-by-Step Procedure:
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Initiation: In a fume hood, place 5.0 g of 2,5-dimethyl-2,5-hexanediol-13C4 into a 100 mL Erlenmeyer flask.
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Acidification: Slowly add 40.0 mL of concentrated hydrochloric acid (37% w/w). Causality: The high molarity of HCl ensures complete protonation of the diol and provides an overwhelming excess of nucleophilic chloride ions.
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Agitation & Phase Change: Swirl the mixture gently for 15-20 minutes. Validation Check: The solution will initially become cloudy, followed by the spontaneous precipitation of a dense white solid. This phase separation confirms the successful conversion to the hydrophobic dichloride.
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Isolation: Filter the heterogeneous mixture using a Büchner funnel under vacuum.
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Purification: Wash the precipitate with copious amounts of ice-cold distilled water to remove residual HCl, followed by a minimal volume of cold methanol to strip away unreacted organic impurities.
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Drying & Verification: Dry the solid under vacuum for 30 minutes. Verify the purity by measuring the melting point; a sharp melting point between 63.0 °C and 65.8 °C confirms high purity.
Protocol 2: Friedel-Crafts Cyclialkylation for Bexarotene-13C4 Precursor
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Activation: Dissolve 1.0 equivalent of 2,5-dichloro-2,5-dimethylhexane-13C4 in an excess of anhydrous toluene (acting as both reactant and solvent) under an inert argon atmosphere.
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Catalysis: Cool the reaction vessel to 0 °C and slowly add 0.2 equivalents of anhydrous AlCl3. Causality: Low temperatures prevent unwanted polymerization of the highly reactive tertiary carbocations.
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Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The initial intermolecular alkylation is rapidly followed by intramolecular cyclization due to the proximity of the second tertiary carbocation to the newly attached aromatic ring.
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Quenching: Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl to destroy the aluminum complex. Extract the organic layer, dry over MgSO4, and concentrate in vacuo to yield the 13C4-tetrahydronaphthalene core.
Quantitative Data Summaries
To facilitate rapid reference during experimental design and mass spectrometry tuning, the physicochemical properties of the 13C4-labeled intermediate and its ultimate API derivative are summarized below.
| Property | 2,5-Dichloro-2,5-dimethylhexane-13C4 | Bexarotene-13C4 |
| CAS Registry Number | 1391052-11-1 | 1185030-01-6 |
| Molecular Formula | C4(13C)4H16Cl2 | C20(13C)4H28O2 |
| Molecular Weight | 187.09 g/mol | 352.45 g/mol |
| Exact Mass | 186.0763 Da | 352.2223 Da |
| Physical State | White crystalline solid | White to off-white powder |
| Melting Point | 63 – 65.8 °C | > 218 °C (dec.) |
| Primary Application | SN1 Model / Alkylating Agent | LC-MS/MS Internal Standard |
| XLogP3 (Lipophilicity) | 3.4 | 7.6 |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71315966, 2,5-Dichloro-2,5-dimethylhexane-13C4." PubChem, [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 45038331, Bexarotene-13C4." PubChem, [Link]
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Boehm, M. F., et al. "Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene)." National Institutes of Health (PMC), [Link]
